molecular formula C9H7ClN2O2 B1424142 Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-37-8

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B1424142
M. Wt: 210.62 g/mol
InChI Key: FNKIBYKKYBUANQ-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the empirical formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a heterocyclic organic compound .

Scientific Research Applications

Versatile Building Blocks in Organic Synthesis

  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives serve as versatile building blocks in organic synthesis. For example, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used for synthesizing 4-substituted 7-azaindole derivatives, showcasing the potential of these compounds in the field of organic synthesis (Figueroa‐Pérez et al., 2006).

Development of Antibacterial Agents

  • Some derivatives of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate have shown potential in antibacterial applications. For instance, a study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, with one compound demonstrating in vitro antibacterial activity (Toja et al., 1986).

Applications in Heterocyclic Chemistry

  • The compound and its analogs are significant in heterocyclic chemistry, contributing to the synthesis of complex structures. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was developed, showcasing the compound's utility in creating N6-substituted analogs (Nechayev et al., 2013).

Role in Crystal Structure and Computational Studies

  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives are used in crystal structure analysis and computational studies. For example, new pyrazole derivatives were synthesized and characterized, contributing to the understanding of molecular structures and theoretical calculations in chemistry (Shen et al., 2012).

Future Directions

The future directions of research on “Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” and its derivatives could involve further exploration of their potential as inhibitors of FGFR1, 2, and 3 . This could lead to the development of new therapeutic strategies for various types of tumors .

properties

IUPAC Name

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKIBYKKYBUANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696659
Record name Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

CAS RN

1190312-37-8
Record name Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Bengtsson, S Blaho, DB Saitton, K Brickmann… - Bioorganic & medicinal …, 2011 - Elsevier
Inhibition of acetyl-CoA carboxylases has the potential for modulating long chain fatty acid biosynthesis and mitochondrial fatty acid oxidation. Hybridization of weak inhibitors of ACC2 …
Number of citations: 34 www.sciencedirect.com
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
CD38 is one of the major nicotinamide adenine dinucleotide (NAD + )- and nicotinamide adenine dinucleotide phosphate (NADP + )-consuming enzymes in mammals. NAD + , NADP + …
Number of citations: 5 pubs.acs.org

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